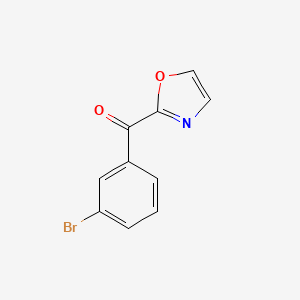

2-(3-Bromobenzoyl)oxazole

描述

Significance of the Oxazole (B20620) Ring System in Chemical Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a fundamental structural unit in the field of chemical research. numberanalytics.comnumberanalytics.com Its aromatic nature and unique electronic properties contribute to its ability to participate in various chemical transformations and to interact with biological targets. tandfonline.comsemanticscholar.org The oxazole nucleus is a prevalent feature in a wide array of natural products, many of which exhibit potent pharmacological activities. nih.gov This has made the oxazole scaffold a prime target for synthetic chemists aiming to develop novel therapeutic agents. numberanalytics.comtandfonline.com

The significance of the oxazole ring system extends to medicinal chemistry, where it is considered a valuable lead structure for drug discovery. semanticscholar.orgnih.gov Oxazole derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. tandfonline.comnih.govijpsonline.com The ability of the oxazole ring to engage with enzymes and receptors through various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, underpins its diverse physiological effects. tandfonline.comsemanticscholar.orgtandfonline.com

Furthermore, the applications of oxazoles are not limited to the life sciences. They are also utilized in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The inherent photophysical and photochemical properties of certain oxazole derivatives make them suitable for use in semiconductor devices and as nonlinear optical materials. thepharmajournal.com

Strategic Importance of Highly Functionalized Oxazole Derivatives

The true synthetic power of the oxazole ring is unlocked through the introduction of various functional groups at its C2, C4, and C5 positions. thepharmajournal.com Highly functionalized oxazole derivatives serve as versatile building blocks in organic synthesis, allowing for the construction of complex molecules with tailored properties. nih.govthieme-connect.com The nature and position of these substituents can profoundly influence the molecule's reactivity, physical properties, and biological activity. thepharmajournal.com

The synthesis of these derivatives has been a major focus of research, leading to the development of numerous methodologies. researchgate.net These strategies often aim for regioselective functionalization, enabling chemists to precisely install desired groups onto the oxazole core. thieme-connect.com For instance, methods like the van Leusen oxazole synthesis provide a direct route to 5-substituted oxazoles. nih.gov Other approaches facilitate the introduction of substituents at the C2 and C4 positions, further expanding the accessible chemical space. thepharmajournal.com

The ability to create a diverse library of functionalized oxazoles is crucial for structure-activity relationship (SAR) studies in drug discovery. semanticscholar.org By systematically modifying the substituents on the oxazole ring, researchers can optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The development of efficient and general methods for preparing 2,5-disubstituted-1,3-oxazoles highlights the ongoing efforts to streamline the synthesis of these important compounds. nih.gov

Positioning of 2-(3-Bromobenzoyl)oxazole as a Key Intermediate in Synthetic Methodologies

Within the vast family of functionalized oxazoles, This compound emerges as a particularly valuable synthetic intermediate. Its structure incorporates two key features that make it a powerful tool for synthetic chemists: a reactive benzoyl group and a strategically placed bromine atom on the phenyl ring.

The benzoyl moiety at the 2-position of the oxazole ring can participate in a variety of chemical transformations. The ketone functionality can be a handle for nucleophilic addition reactions, allowing for the introduction of further complexity. It can also influence the electronic properties of the oxazole ring, potentially modulating its reactivity in other reactions.

The bromine atom at the 3-position of the benzoyl group is of paramount importance. Halogen atoms, particularly bromine and iodine, are versatile functional groups in modern organic synthesis, primarily serving as handles for cross-coupling reactions. Seminal, Nobel Prize-winning reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl halides to form new carbon-carbon bonds. The presence of the bromine atom in this compound allows for the facile introduction of a wide range of aryl, alkyl, and alkynyl groups at this position. This capability is instrumental in the construction of complex molecular frameworks from simpler, readily available starting materials.

Therefore, this compound is not merely another oxazole derivative; it is a strategically designed building block that offers multiple points for diversification. Its utility lies in its capacity to serve as a linchpin in multi-step synthetic sequences, enabling the efficient and convergent assembly of target molecules with potential applications in medicinal chemistry and materials science. The combination of the oxazole core with the reactive benzoyl and bromo functionalities makes it a powerful and sought-after intermediate in the synthetic chemist's toolkit.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJZTAJOGHFANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642079 | |

| Record name | (3-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-81-4 | |

| Record name | (3-Bromophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Chemical Transformations of 2 3 Bromobenzoyl Oxazole

Electrophilic Reactivity of the Oxazole (B20620) Core

The oxazole ring is an electron-rich heterocycle, but its reactivity towards electrophiles is modest and significantly influenced by the nature of its substituents. wikipedia.org The nitrogen atom is weakly basic, with the conjugate acid having a pKa of around 0.8, meaning protonation or reaction with other electrophiles at the nitrogen atom is generally unfavorable compared to imidazole. wikipedia.orgpharmaguideline.com

Electrophilic substitution on the oxazole ring is generally difficult unless activating (electron-donating) groups are present. pharmaguideline.commissouri.edu The inherent reactivity order for electrophilic attack on the oxazole ring is C4 > C5 > C2. pharmaguideline.com In the case of 2-(3-Bromobenzoyl)oxazole, the 2-benzoyl group is strongly electron-withdrawing, which deactivates the oxazole ring towards electrophilic attack. Consequently, forcing conditions would be required for reactions like nitration or sulfonation, which are often unsuccessful on deactivated oxazole rings. pharmaguideline.com

Direct halogenation, such as bromination using N-Bromosuccinimide (NBS), is a feasible electrophilic substitution. youtube.comslideshare.net For a 2-substituted oxazole, the substitution would be predicted to occur at the C5 position, or potentially the C4 position. wikipedia.orgyoutube.com However, the deactivating nature of the 2-benzoyl group makes this reaction challenging. In some cases, rather than substitution on the oxazole, electrophilic attack may occur on the benzoyl ring, though this is also deactivated by the ketone and the bromine atom. youtube.com

Alternative methods, such as lithiation at C2 followed by quenching with an electrophile, are often employed to functionalize the oxazole ring, bypassing the challenges of direct electrophilic substitution. wikipedia.org

The formation of N-haloxazolium salts via direct electrophilic attack on the oxazole nitrogen is not a commonly reported or synthetically exploited pathway. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the ring and is not highly nucleophilic. pharmaguideline.com While N-alkylation of oxazoles to form N-alkyloxazolium salts is known, the direct reaction with a positive halogen source (like Br+) at the nitrogen center is electronically disfavored. pharmaguideline.com If formed, a hypothetical N-bromoxazolium salt would be a highly reactive species, acting as a potent electrophile and bromine-transfer agent. However, literature describing the isolation or in-situ reaction of such intermediates derived from 2-acyloxazoles is scarce, suggesting that other reaction pathways, such as substitution on the ring carbons, are overwhelmingly preferred.

Cross-Coupling Reactions at the Aryl Halide Position of the Benzoyl Moiety

The bromine atom on the benzoyl ring of this compound serves as a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the reaction of aryl halides with boronic acids or their esters. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners. The 3-bromo position of this compound can be efficiently coupled with various aryl and heteroaryl boronic acids to generate biaryl structures. The reaction typically involves a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents typical, generalized conditions for the Suzuki-Miyaura coupling of an aryl bromide like this compound, based on common literature procedures.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₂CO₃ | Dioxane | 100 |

| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ | DMF/H₂O | 90-100 |

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts, in the presence of a base, often an amine which can also serve as the solvent. organic-chemistry.org The 3-bromobenzoyl group of the title compound can be alkynylated with a wide range of terminal alkynes, introducing valuable functionality for further elaboration in synthetic chemistry. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues related to copper toxicity or undesired side reactions.

Table 2: Representative Conditions for Sonogashira Coupling This table presents typical, generalized conditions for the Sonogashira coupling of an aryl bromide like this compound, based on common literature procedures.

| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ (2%) | CuI (1-5%) | PPh₃ (4%) | Et₃N | THF or DMF | 25-70 °C |

| Pd(OAc)₂ (1-3%) | CuI (1-3%) | - | Piperidine | DMF | 25-50 °C |

| Pd(PPh₃)₄ (5%) | CuI (10%) | - | Diisopropylamine | Toluene | 60-80 °C |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, specifically for coupling amines with aryl halides. orgsyn.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. A wide variety of primary and secondary amines, as well as anilines and other N-heterocycles, can be coupled with the 3-bromobenzoyl moiety of this compound. The choice of catalyst, ligand, and base is crucial and depends on the specific amine being used. Sterically hindered biarylphosphine ligands are commonly employed to facilitate the reaction. orgsyn.orgacs.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination This table presents typical, generalized conditions for the Buchwald-Hartwig amination of an aryl bromide like this compound, based on common literature procedures.

Direct Arylation and Related C-H Activation Processes

Direct arylation, a powerful tool in modern organic synthesis, offers an efficient and atom-economical approach to forming carbon-carbon bonds, bypassing the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. researchgate.net In the context of this compound, the inherent reactivity of the oxazole ring and the presence of the bromo-substituent on the benzoyl moiety provide multiple avenues for such transformations.

Palladium-catalyzed C-H activation is a prominent strategy for the direct functionalization of heteroaromatic cores like oxazole. researchgate.netorganic-chemistry.orgrsc.org This methodology allows for the selective formation of new aryl-heteroaryl bonds. For instance, the palladium catalyst Pd(PPh₃)₄ has been shown to be effective in the direct arylation of oxazoles at the C-2 position with aryl bromides. organic-chemistry.org While the C-2 position of the oxazole in this compound is already substituted, this highlights the general susceptibility of the oxazole ring to C-H activation, suggesting that the C-5 position could be a potential site for functionalization under appropriate catalytic conditions.

The palladium-catalyzed direct arylation of azoles with aryl halides is a well-established method for synthesizing heterobiaryls. researchgate.net In a typical reaction involving this compound, the bromine atom on the benzoyl ring would be the primary site for traditional cross-coupling reactions like the Suzuki or Stille coupling. However, direct arylation techniques open up the possibility of functionalizing the oxazole ring directly. For example, a palladium-catalyzed reaction with an appropriate aryl partner could potentially lead to the formation of a new C-C bond at the C-5 position of the oxazole.

The development of palladium-catalyzed cascade reactions initiated by C-H functionalization further expands the synthetic utility. mdpi.com These one-pot sequences can lead to the rapid assembly of complex heterocyclic structures. rsc.orgnih.gov While specific examples involving this compound are not prevalent in the reviewed literature, the general principles suggest its potential as a substrate in such cascades. A hypothetical cascade could involve an initial C-H activation on the oxazole ring, followed by an intramolecular cyclization or a subsequent intermolecular coupling. The use of directing groups can often control the regioselectivity of such C-H activation processes. rsc.org

| Reaction Type | Catalyst/Reagents | Potential Outcome with this compound | Key Features |

| Direct C-H Arylation | Pd(OAc)₂/Ligand, Base | Arylation at the C-5 position of the oxazole ring. | Atom-economical, avoids pre-functionalization. researchgate.netthieme-connect.de |

| Cascade C-H Functionalization | Palladium Catalyst | Formation of polycyclic or more complex heterocyclic systems. | One-pot synthesis, increased molecular complexity. rsc.orgmdpi.com |

Transformations of the Carbonyl Functional Group

The benzoyl ketone in this compound is a key reactive site, susceptible to a variety of transformations that are fundamental to organic synthesis. These reactions allow for the modification of the compound's electronic and steric properties, paving the way for the synthesis of diverse derivatives.

The selective reduction of the carbonyl group in this compound to a secondary alcohol, (3-bromophenyl)(oxazol-2-yl)methanol, can be achieved using various hydride reagents. The choice of reagent is crucial for chemoselectivity, especially to avoid the reduction of the oxazole ring or the cleavage of the carbon-bromine bond.

Commonly used reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is generally a milder reducing agent and would be a suitable choice for the selective reduction of the ketone without affecting the other functional groups.

| Reagent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | (3-bromophenyl)(oxazol-2-yl)methanol | Typically in an alcoholic solvent like methanol (B129727) or ethanol. |

| Lithium Aluminum Hydride (LiAlH₄) | (3-bromophenyl)(oxazol-2-yl)methanol | In an aprotic solvent like diethyl ether or THF, followed by an aqueous workup. |

Oxidation of the secondary alcohol back to the ketone is also a feasible transformation, should the need arise in a synthetic sequence. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be effective for this purpose.

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This class of reactions is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition:

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl group to form tertiary alcohols. chemistrysteps.com For example, the reaction of this compound with methylmagnesium bromide would yield 1-(3-bromophenyl)-1-(oxazol-2-yl)ethanol after an acidic workup.

Weak nucleophiles, such as cyanide or alcohols, can also add to the carbonyl group, often requiring acid or base catalysis. byjus.comlibretexts.org The addition of hydrogen cyanide, for instance, would lead to the formation of a cyanohydrin. libretexts.org

Condensation Reactions:

The carbonyl group can also undergo condensation reactions with primary amines and their derivatives to form imines or related compounds. byjus.com For example, reaction with a primary amine (RNH₂) would yield an N-substituted imine. These reactions are typically reversible and may require the removal of water to drive the equilibrium towards the product. byjus.com

| Reactant | Product Type | Key Features |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Forms a new C-C bond; reaction is generally irreversible. chemistrysteps.com |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Forms a new C-C bond and a hydroxyl group. libretexts.org |

| Primary Amine (RNH₂) | Imine | Forms a C=N double bond; often requires acid catalysis and water removal. byjus.com |

Reactivity Involving the Oxazole Heteroatoms and Ring Integrity

The oxazole ring in this compound, while aromatic, can participate in reactions that compromise its structure, leading to either ring-opened products or new cyclic systems. These transformations highlight the latent reactivity of the heterocyclic core.

Oxazole rings can be susceptible to cleavage under various conditions, including strong acidic or basic environments, or through photochemical means. The specific conditions required for the ring opening of this compound are not extensively detailed in the provided search results, but general principles of oxazole chemistry can be applied. For instance, hydrolysis under harsh conditions could potentially lead to the cleavage of the oxazole ring to form an amino ketone or related structures.

Rearrangement reactions of oxazoles, such as the Cornforth rearrangement, are also known, although these typically involve specific substitution patterns not present in this compound.

Oxazoles can function as azadienes in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. researchgate.net This reactivity provides a powerful method for the synthesis of pyridines and other heterocyclic systems. researchgate.net In this context, the oxazole acts as the diene component, reacting with a dienophile, which is typically an electron-deficient alkene or alkyne.

The reactivity of the oxazole in a Diels-Alder reaction can be influenced by substituents and reaction conditions. nih.govresearchgate.netscilit.com Lewis or Brønsted acid catalysis can facilitate the reaction by lowering the energy of the LUMO of the oxazole, making it more reactive towards the dienophile. nih.govresearchgate.net

For this compound, a hypothetical Diels-Alder reaction with a dienophile like N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD) could proceed. The initial cycloaddition would form a bicyclic intermediate which, upon loss of a small molecule (often water or a nitrile, depending on the dienophile and subsequent workup), would lead to a substituted pyridine (B92270).

| Dienophile | Potential Product Class | Significance |

| Alkene (e.g., N-phenylmaleimide) | Substituted Pyridine | Access to highly functionalized pyridine scaffolds. researchgate.net |

| Alkyne (e.g., DMAD) | Substituted Pyridine | Aromatization is often spontaneous. |

This azadiene chemistry represents a significant synthetic utility of the oxazole ring in this compound, allowing for its transformation into a different, and often more complex, heterocyclic system. The perfluoroalcohol solvent hydrogen bonding has also been shown to promote azadiene Diels-Alder reactions. nih.gov

Lithiation and Subsequent Reactions on the Oxazole Ring

The reactivity of the oxazole ring in this compound is significantly influenced by the electronic nature of the substituent at the C2 position. The presence of the strongly electron-withdrawing 3-bromobenzoyl group deactivates the oxazole ring towards electrophilic attack and enhances the acidity of the ring protons at the C4 and C5 positions. This heightened acidity makes these positions susceptible to deprotonation by strong bases, a process known as lithiation, which opens up avenues for a variety of chemical transformations.

The most electron-deficient C2-atom is typically the first site of attack for lithiation in many oxazole compounds. pharmaguideline.com However, in the case of 2-substituted oxazoles, the reaction landscape changes. The lithiation of 2-methyloxazoles, for instance, can lead to a mixture of isomers. nih.gov For this compound, where the C2 position is already substituted, the focus of reactivity shifts to the C4 and C5 protons. The electron-withdrawing character of the benzoyl group is expected to render the C5 proton particularly acidic and therefore the most likely site for deprotonation upon treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This regioselectivity is a common feature in the chemistry of substituted oxazoles and related five-membered heterocycles. rsc.orgcdnsciencepub.com

The generation of the 5-lithio-2-(3-bromobenzoyl)oxazole intermediate is a critical step that transforms the oxazole ring from an electrophilic entity into a potent nucleophile. This lithiated species can then react with a wide array of electrophiles to introduce new functional groups at the C5 position. It is important to note that 2-lithiooxazoles can be unstable and prone to ring-opening. acs.orgnih.gov While the substitution at C2 in this compound might influence this stability, the potential for such side reactions should be considered.

Subsequent quenching of the lithiated intermediate with various electrophiles allows for the synthesis of a diverse range of 5-substituted this compound derivatives. The choice of electrophile dictates the nature of the newly introduced substituent.

Table 1: Examples of Subsequent Reactions of Lithiated this compound

| Entry | Electrophile | Reagent Example | Resulting Functional Group at C5 |

| 1 | Alkyl Halides | Methyl Iodide (CH₃I) | Methyl |

| 2 | Aldehydes | Benzaldehyde (B42025) (C₆H₅CHO) | Hydroxymethylphenyl |

| 3 | Ketones | Acetone ((CH₃)₂CO) | Hydroxy-2-propyl |

| 4 | Esters | Ethyl Acetate (B1210297) (CH₃COOC₂H₅) | Acetyl |

| 5 | Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| 6 | Silyl Halides | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Trimethylsilyl |

The introduction of these functional groups can be further elaborated. For example, a newly introduced hydroxyl group from an aldehyde or ketone quenching can be oxidized to a carbonyl group. A carboxylic acid can be converted to an ester or an amide. This versatility makes the lithiation of this compound a powerful strategy for the synthesis of more complex molecules. While palladium-catalyzed C-H activation presents an alternative method for functionalizing oxazole rings, organic-chemistry.orgrsc.orgmdpi.com lithiation remains a fundamental and widely applied approach in organic synthesis.

Theoretical and Computational Investigations of 2 3 Bromobenzoyl Oxazole

Quantum Chemical Characterization

No published studies were identified that specifically detail the quantum chemical characterization of 2-(3-Bromobenzoyl)oxazole.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

There is no available data concerning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or the Molecular Electrostatic Potential (MEP) for this compound.

Conformational Landscapes and Energetic Profiles

Specific conformational analyses and the corresponding energetic profiles for this compound have not been reported in the scientific literature.

Reaction Mechanism Probing via Computational Chemistry

Computational studies probing the reaction mechanisms involving this compound could not be found.

Molecular Modeling and Simulation Methodologies

No specific molecular modeling or simulation studies focused on this compound have been published.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

A Quantitative Structure-Reactivity Relationship (QSRR) analysis for this compound is not available in the current body of scientific work.

Molecular Docking Studies with Catalytic Sites or Synthetic Reagents

There are no publicly accessible molecular docking studies that investigate the interaction of this compound with catalytic sites or synthetic reagents.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Detailed molecular dynamics (MD) simulations specific to this compound are not extensively documented in publicly available research. However, the principles of such simulations can be applied to understand its behavior in various solvent environments. MD simulations model the interactions between the solute (this compound) and solvent molecules at an atomic level over time, providing insights into how the solvent influences the molecule's conformational flexibility and preferred shapes.

The conformational dynamics of this compound are primarily dictated by the rotational freedom around the single bond connecting the benzoyl and oxazole (B20620) rings. The dihedral angle between these two rings is a key variable. In a vacuum, the molecule would adopt a conformation that minimizes steric hindrance and optimizes electronic conjugation. However, the presence of a solvent can significantly alter this preference.

Polar solvents, for example, would be expected to stabilize conformations with a larger dipole moment. The bromine atom and the carbonyl group, being electronegative, create a dipole. The interaction of this dipole with the solvent's own dipole moment would be a crucial factor. Simulations would typically involve placing a single molecule of this compound in a box of solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent like hexane) and calculating the forces between all atoms over a series of small time steps.

Analysis of the simulation trajectory would reveal the distribution of dihedral angles, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its shape can determine its binding affinity. While specific data is not available, a hypothetical study might yield results as summarized in the table below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound

| Simulation Parameter | Value / Description |

| Force Field | AMBER, CHARMM, or similar |

| Solvent Models | TIP3P (for water), OPLS-AA (for organic solvents) |

| System Size | ~5000-10000 atoms |

| Simulation Time | 100-500 nanoseconds (ns) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Key Dihedral Angle | C(oxazole)-C(carbonyl)-C(benzene)-C(benzene) |

| Hypothetical Finding in Water | Preference for a more twisted conformation due to strong dipole-dipole interactions with water molecules. |

| Hypothetical Finding in Hexane | Preference for a more planar conformation to maximize intramolecular conjugation, with less influence from the non-polar solvent. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromobenzoyl Oxazole

Mass Spectrometry (MS)

Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to specific, verifiable findings. Further experimental research would be necessary to determine the spectroscopic properties of 2-(3-Bromobenzoyl)oxazole.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₆BrNO₂. The technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing unambiguous confirmation of the compound's identity.

The expected HRMS data for the protonated molecule [M+H]⁺ is presented below.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Species | Calculated m/z |

|---|

This table presents calculated data based on the compound's structure, as specific experimental results are not publicly documented.

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of a parent ion, which provides valuable information for structural elucidation. In the case of this compound, the protonated molecule ([M+H]⁺, m/z ≈ 268/270 due to bromine isotopes) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation is expected to occur primarily at the carbonyl-oxazole linkage. Studies on similar 2-arene-oxazoline compounds show that fragmentation pathways often involve the formation of stable benzoylium and heterocyclic ions nih.gov. A plausible pathway for this compound would involve the cleavage of the C-C bond between the carbonyl group and the oxazole (B20620) ring. This would lead to two primary diagnostic fragment ions: the 3-bromobenzoylium cation and the protonated oxazole cation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| 3-Bromobenzoylium ion | [BrC₆H₄CO]⁺ | 183/185 |

This table is based on established fragmentation patterns of analogous structures nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid nih.govresearchgate.net. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction: Molecular Geometry and Intermolecular Interactions

By obtaining a suitable single crystal of this compound, X-ray diffraction analysis can reveal its exact molecular conformation and packing in the crystal lattice. Based on studies of structurally similar bromo-substituted aryloxazoles and other heterocyclic compounds, several key features can be anticipated nih.govmdpi.com.

Intermolecular Interactions: The crystal packing would be stabilized by a network of weak intermolecular forces. Given the presence of the bromine atom, halogen bonding (C-Br···O or C-Br···N) with the electronegative atoms of the oxazole ring in neighboring molecules is a possibility. Furthermore, π-π stacking interactions between the aromatic phenyl and oxazole rings, as well as weak C-H···O and C-H···N hydrogen bonds, are expected to play a significant role in stabilizing the crystal structure nih.gov.

Table 3: Representative Crystal Structure Parameters for Oxazole Derivatives

| Parameter | Description | Typical Value/System |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic or Orthorhombic nih.govresearchgate.net |

| Space Group | The symmetry group of the crystal | P2₁/c or C2/c nih.govresearchgate.net |

| C-Br Bond Length | Distance between Carbon and Bromine | ~1.90 Å |

| C=O Bond Length | Carbonyl bond distance | ~1.22 Å |

This table contains representative data from published crystal structures of similar heterocyclic compounds nih.govresearchgate.netmdpi.com to illustrate expected values.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insight into its electronic transitions. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with its conjugated system.

The benzoyl group in conjugation with the oxazole ring forms an extended π-system. This would likely result in strong absorption bands (π→π* transitions) in the UV region, typically between 250-350 nm. A weaker absorption band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, may also be observed. The presence of the bromine substituent on the phenyl ring can cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzoyl oxazole.

Applications of 2 3 Bromobenzoyl Oxazole As a Synthetic Platform

Versatile Building Block for Diverse Chemical Structures

The inherent functionality of 2-(3-Bromobenzoyl)oxazole makes it an exemplary building block for creating a wide array of more complex molecules. The oxazole (B20620) ring is a stable heterocyclic motif frequently found in biologically active natural products, while the bromophenyl group serves as a highly versatile "handle" for advanced synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netmdpi.com

Precursor for Advanced Functionalization and Derivatization

The true synthetic power of this compound lies in its capacity to serve as a precursor for extensive functionalization. The bromine atom on the phenyl ring is primed for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse chemical groups, including alkyl, alkenyl, alkynyl, and aryl substituents, thereby allowing for the generation of large libraries of analogues from a single, common intermediate.

Key cross-coupling reactions applicable to the bromophenyl moiety include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form new carbon-carbon bonds, creating biaryl or styrenyl structures. organic-chemistry.orglibretexts.orgyoutube.com

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl functionalities, which are themselves versatile intermediates for further reactions. wikipedia.orgorganic-chemistry.orgyoutube.com

Heck Coupling: Formation of carbon-carbon bonds by reacting with alkenes.

Buchwald-Hartwig Amination: Creation of carbon-nitrogen bonds by coupling with amines.

Beyond the bromophenyl group, the ketone linker can be chemically modified. For instance, reduction of the carbonyl group would yield a secondary alcohol, introducing a new stereocenter and altering the molecule's three-dimensional shape and hydrogen-bonding capabilities.

Integration into Complex Natural Product Total Synthesis and Analogues

The oxazole ring is a key structural component in a multitude of natural products known for their significant biological activities, including antitumor, antibiotic, and antiviral properties. researchgate.netresearchgate.net Examples of such natural products include the hinduchelins, leucascandrolide A, and disorazole C1. pitt.edursc.org

This compound represents a strategic starting material for the synthesis of analogues of these complex molecules. The oxazole core provides the foundational heterocyclic structure, while the bromophenyl moiety allows for the attachment of various side chains or other molecular fragments through the aforementioned cross-coupling reactions. This approach enables synthetic chemists to systematically explore the structure-activity relationships (SAR) of natural product classes by creating novel derivatives that are not accessible from natural sources. The synthesis of oxazole-containing peptides, for example, often relies on building blocks that can be readily functionalized. mdpi.com

Role in the Synthesis of Macrocyclic Systems

Macrocycles, large ring-containing molecules, are of immense interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. acs.orguni-kiel.de The bifunctional nature of this compound makes it a compelling precursor for macrocyclization strategies.

A plausible synthetic route could involve a two-directional approach:

First Functionalization: A cross-coupling reaction, such as a Sonogashira coupling, is performed at the bromine position to attach a long chain terminating in a reactive group (e.g., an alkene). wikipedia.orgorganic-chemistry.org

Second Functionalization: A separate modification is made to the oxazole ring or the benzoyl ketone to introduce a second reactive group.

Macrocyclization: An intramolecular reaction, such as a ring-closing metathesis (RCM) or an intramolecular Heck reaction, is then used to connect the two ends of the elongated molecule, forming the macrocyclic ring. acs.orgnih.gov

This strategy allows for the construction of novel macrocycles embedding the rigid oxazole-benzoyl scaffold, a structural motif that can enforce specific conformations desirable for biological activity.

Design and Synthesis of Chemically Tuned Analogues

The development of new chemical entities often requires the synthesis of analogues with fine-tuned properties. This compound is an ideal platform for this, as both the oxazole and the brominated phenyl rings can be systematically and independently modified.

Structural Modifications on the Oxazole Ring for Altered Reactivity

While the 2-position of the oxazole is occupied, the C4 and C5 positions remain potential sites for functionalization, although such reactions are less common than modifications at the phenyl ring. Methods involving direct metalation of the oxazole ring can create nucleophilic positions that react with various electrophiles. acs.orgnih.gov Furthermore, the oxazole ring itself can undergo photochemical rearrangements or oxidative ring-opening under specific conditions, providing pathways to entirely different heterocyclic systems or acyclic structures. rsc.org The ketone linker also presents an opportunity for modification; for example, its conversion to an oxime or hydrazone introduces new functionalities and alters the electronic profile of the entire molecule.

Manipulations of the Brominated Phenyl Ring for Diversification

The most straightforward and powerful method for generating diverse analogues from this compound is through the manipulation of the brominated phenyl ring. The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, which are known for their reliability and broad substrate scope. nih.govacs.org This allows for the creation of a vast chemical space around the core scaffold.

The table below illustrates the potential for diversification through Suzuki-Miyaura and Sonogashira coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | 2-(3-Benzoyl-biphenyl-3'-yl)oxazole |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Phosphine Ligand, Base | 2-(3-(4-Methoxybenzoyl)phenyl)oxazole |

| Suzuki-Miyaura | Thiophene-3-boronic acid | Pd(dppf)Cl₂, Base | 2-(3-(Thiophen-3-oyl)phenyl)oxazole |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 2-(3-(Phenylethynyl)benzoyl)oxazole |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 2-(3-((Trimethylsilyl)ethynyl)benzoyl)oxazole |

This table presents hypothetical products based on established chemical reactions. Specific conditions may vary.

These reactions demonstrate the capacity to append a wide range of aryl, heteroaryl, and alkynyl groups, each contributing unique steric and electronic properties to the final molecule. This systematic modification is a cornerstone of modern medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound.

Derivatization at the Benzoyl Carbonyl for New Chemical Entities

The benzoyl carbonyl group in this compound serves as a critical site for derivatization, enabling the synthesis of a wide array of new chemical entities. The electrophilic nature of the carbonyl carbon allows for nucleophilic addition reactions, which are fundamental to constructing more complex molecular architectures.

One of the primary transformations involves the reaction with organometallic reagents, such as Grignard or organolithium reagents. This leads to the formation of tertiary alcohols, introducing a new stereocenter and significantly increasing the three-dimensionality of the molecule. The resulting alcohol can be a precursor for further modifications, including dehydration to form alkenes or substitution reactions.

Furthermore, the carbonyl group can undergo reduction to form a secondary alcohol, (3-bromophenyl)(oxazol-2-yl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. The resulting alcohol provides a handle for introducing new functionalities through esterification or etherification.

Another important derivatization pathway is the Wittig reaction or related olefination reactions. By reacting this compound with a phosphorus ylide, the carbonyl oxygen is replaced with a carbon-carbon double bond, creating a vinyl-substituted oxazole. This method is highly valuable for extending the carbon framework and introducing conjugated systems.

Condensation reactions with amines and their derivatives also represent a key strategy for derivatization. For instance, reaction with primary amines can yield imines (Schiff bases), while reaction with hydroxylamine (B1172632) produces oximes. These new C=N bonds not only alter the electronic properties and geometry of the molecule but also serve as intermediates for further synthetic transformations, such as reductions to amines or rearrangements. The resulting derivatives are of interest in medicinal chemistry, where such functionalities can modulate biological activity.

Development of Novel Catalytic Ligands or Components

The molecular structure of this compound contains key features that make it a promising candidate for the development of novel ligands for catalysis. The oxazole ring, with its sp2-hybridized nitrogen atom, possesses a lone pair of electrons that can coordinate to a metal center. mdpi.com Similarly, the oxygen atom of the benzoyl carbonyl group can act as a Lewis basic site. This combination allows for potential bidentate chelation, where the molecule binds to a metal at two points, forming a stable metal-ligand complex.

The development of ligands from oxazole and the related oxazoline (B21484) scaffolds is a well-established area in catalysis. mdpi.compharmiweb.com These N,O-type ligands have been successfully employed in a variety of asymmetric catalytic reactions. By modifying this compound, for example, through the cross-coupling reactions discussed below, chiral moieties can be introduced. Subsequent transformation of the carbonyl group could also introduce another coordination site, potentially leading to tridentate ligands.

The presence of the bromo-aryl group is particularly advantageous. It allows for the covalent attachment of the molecule to a solid support or a larger molecular scaffold through palladium-catalyzed cross-coupling. This immobilization is crucial for creating heterogeneous catalysts, which are highly desirable in industrial processes due to their ease of separation from the reaction mixture and potential for recycling.

Furthermore, the electronic properties of the ligand, which are critical for the activity and selectivity of the catalyst, can be fine-tuned. The electronic nature of the aryl ring can be altered by replacing the bromine atom with various electron-donating or electron-withdrawing groups. This systematic modification allows for the creation of a library of ligands, from which the optimal candidate for a specific catalytic transformation can be identified. Research has shown that even subtle changes to a ligand's structure can have a profound impact on the performance of a metal catalyst. nih.gov

Contribution to the Advancement of Organic Synthesis Methodologies

The this compound scaffold is a valuable tool for advancing organic synthesis methodologies, primarily through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond on the phenyl ring is a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. mdpi.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or boronate ester. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the benzoyl moiety. The versatility of the Suzuki-Miyaura coupling makes it a cornerstone for building molecular complexity. nih.govmdpi.com An iterative two-step strategy involving Suzuki-Miyaura cross-coupling has been developed for the synthesis of poly-oxazoles. researchgate.net

Heck Coupling: The Heck reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. beilstein-journals.orgmdpi.com This methodology is particularly useful for synthesizing substituted styrenyl derivatives of the core molecule, introducing unsaturation that can be further functionalized. The reaction is a key tool for the vinylation of aryl halides. beilstein-journals.org

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethynyl derivative. wikipedia.orgscirp.org The resulting alkyne is a highly versatile functional group that can participate in numerous subsequent transformations, including cycloadditions and reductions, making it a valuable intermediate in multi-step syntheses. beilstein-journals.orglibretexts.org

Buchwald-Hartwig Amination: This reaction provides a direct route to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a crucial transformation for the synthesis of pharmaceuticals and other biologically active molecules, where an aniline-type moiety is often a key structural feature. nih.gov The development of this reaction has significantly expanded the ability to synthesize aryl amines from aryl halides. wikipedia.org

The utility of this compound in these reactions allows chemists to systematically explore the chemical space around this scaffold. The tables below outline typical conditions for these transformations, demonstrating the broad applicability of this building block.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Base | Solvent | Typical Conditions | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | Microwave, 20 min | nih.gov |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Et₃N | MeCN | 100 °C, 16 h | sioc-journal.cn |

| Sonogashira Coupling | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 °C, 3 h | scirp.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand | NaOtBu | Toluene | Varies | wikipedia.orgorganic-chemistry.org |

Table 2: Substrate Scope in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Resulting Linkage | Significance | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | C(aryl)-C(aryl) | Access to bi-aryl and hetero-bi-aryl structures | nih.govmdpi.com |

| Heck Coupling | Alkenes (e.g., Styrene, Acrylates) | C(aryl)-C(vinyl) | Introduction of vinyl groups for further functionalization | beilstein-journals.orgmdpi.com |

| Sonogashira Coupling | Terminal Alkynes | C(aryl)-C(alkynyl) | Formation of versatile alkyne-containing molecules | wikipedia.orgscirp.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | C(aryl)-N | Direct synthesis of N-aryl derivatives | nih.govwikipedia.orgorganic-chemistry.org |

By providing a platform for these fundamental synthetic transformations, this compound contributes significantly to the advancement of organic synthesis, enabling the efficient construction of diverse and complex molecules from a single, versatile starting material.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromobenzoyl)oxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of acylamino ketones using phosphorus oxychloride (POCl₃) as a dehydrating agent, as demonstrated in the synthesis of brominated oxazole analogs . For instance, substrates like α-(bromobenzamido)acetophenone derivatives undergo cyclization to yield bromophenyl-substituted oxazoles with ~60% efficiency under optimized conditions . Reaction parameters such as temperature (e.g., heating at 100°C for 2 hours) and catalyst choice (e.g., Lewis acids like ZnCl₂ for chloromethylation) significantly impact purity and yield . Preferential bromination at the 3-position of the benzoyl group requires careful control of electrophilic substitution conditions, often involving bromine sources like 3-bromobenzaldehyde derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data, including bond angles and intermolecular interactions critical for confirming regioselectivity . Spectroscopic characterization relies on:

- ¹H/¹³C-NMR : To identify substituent effects (e.g., deshielding of protons near the bromine atom) .

- IR Spectroscopy : To detect functional groups like C=O and C-Br stretches (~1700 cm⁻¹ and ~600 cm⁻¹, respectively) .

- UV-Vis : For assessing π-conjugation and electronic transitions influenced by the bromobenzoyl group .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety alter the excited-state intramolecular proton transfer (ESIPT) mechanism in this compound derivatives?

- Methodological Answer : Benzannulation extends π-conjugation but increases energy barriers for ESIPT by altering charge transfer dynamics in the S₁ state. Computational studies (e.g., TDDFT at B3LYP/6-31+G(d)) reveal that hybrid functionals like B3LYP or PBE0 best reproduce experimental emission wavelengths, whereas CAM-B3LYP overestimates them due to excessive long-range corrections . For derivatives with red-shifted fluorescence, benzannulation at the phenol unit (rather than the oxazole) is more impactful, requiring targeted synthesis and transient absorption spectroscopy to validate proton-transfer kinetics .

Q. What methodological considerations are critical when employing DFT to predict photophysical properties of this compound derivatives?

- Methodological Answer :

- Functional Selection : B3LYP and PBE0 are optimal for vertical transition energies, while M06-2X and CAM-B3LYP may overestimate charge-transfer character .

- Solvent Effects : Implicit solvent models (e.g., IEFPCM) must account for polarity-dependent ESIPT efficiency .

- Vibrational Analysis : IR frequency calculations validate H-bond strength changes post-benzannulation, correlating with experimental Stokes shifts .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) arising from substitution patterns in this compound analogs?

- Methodological Answer :

- Regioisomer Identification : Use NOESY or COSY NMR to distinguish between ortho, meta, and para substituents .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in electronic effects caused by bromine placement .

- Computational IR Matching : Compare calculated (DFT) and experimental vibrational spectra to confirm functional group assignments .

Data Contradiction Analysis

Q. Why do certain synthetic routes for brominated oxazoles yield trace products despite favorable stoichiometry?

- Methodological Answer : Trace yields often result from steric hindrance or electronic deactivation. For example, electron-withdrawing groups (e.g., nitro substituents) on benzamido precursors reduce cyclization efficiency, as seen in the synthesis of 2-(4-nitrophenyl)oxazole (yield: trace) . Mitigation strategies include:

- Catalyst Optimization : Use stronger Lewis acids (e.g., AlCl₃) to activate carbonyl groups .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Experimental Design Guidance

Q. How to design a fluorescence study for this compound derivatives with conflicting Stokes shift reports?

- Methodological Answer :

- Solvent Screening : Test solvents of varying polarity (e.g., hexane vs. DMSO) to isolate solvent-dependent ESIPT effects .

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to resolve competing radiative pathways (e.g., enol vs. keto emission) .

- Substituent Variation : Synthesize analogs with electron-donating/withdrawing groups to systematically correlate structure with emission profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。